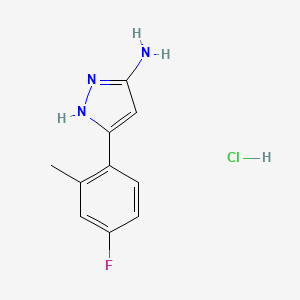
1-(2-Chloro-4-methoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methoxyphenyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form multiple hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. This compound, in particular, features a chloro and methoxy substituent on the phenyl ring, which can influence its reactivity and biological activity.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-4-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, which provides a straightforward and efficient route to diverse guanidines . Industrial production methods often involve the use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Analyse Des Réactions Chimiques
1-(2-Chloro-4-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like acetonitrile, and mild to moderate temperatures. Major products formed from these reactions include substituted guanidines, amines, and urea derivatives .
Applications De Recherche Scientifique
1-(2-Chloro-4-methoxyphenyl)guanidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The chloro and methoxy substituents on the phenyl ring can enhance its binding affinity to specific targets, such as enzymes or receptors. This compound can modulate the activity of these targets by stabilizing or destabilizing their active conformations .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-methoxyphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Methoxyphenyl)guanidine: Lacks the chloro substituent, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)guanidine: Lacks the methoxy substituent, which can influence its solubility and binding properties.
1-(2,4-Dichlorophenyl)guanidine: Contains an additional chloro group, which can further enhance its reactivity and binding affinity.
The uniqueness of this compound lies in its specific combination of chloro and methoxy substituents, which can provide a balance between reactivity and stability, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H10ClN3O |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
2-(2-chloro-4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3O/c1-13-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clé InChI |
GTLFKOOQIRYWNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N=C(N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone](/img/structure/B13691858.png)






![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)





![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)
